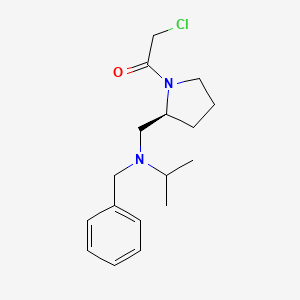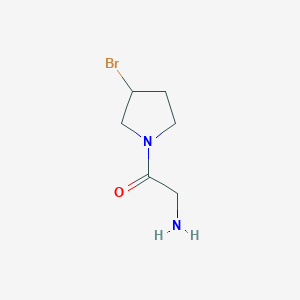![molecular formula C16H25N3O B7921237 2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921237.png)
2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone is a complex organic compound that features a pyrrolidine ring substituted with benzyl and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction The process begins with the acylation of a benzene ring, followed by the reduction of the acyl group to an alkane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and pyrrolidine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-[3-(benzyl-amino)-pyrrolidin-1-yl]-ethanone
- 2-Amino-1-[3-(isopropyl-amino)-pyrrolidin-1-yl]-ethanone
Uniqueness
2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone is unique due to the presence of both benzyl and isopropyl groups on the pyrrolidine ring. This dual substitution can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-amino-1-[3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)19(11-14-6-4-3-5-7-14)15-8-9-18(12-15)16(20)10-17/h3-7,13,15H,8-12,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAALBWXNHNBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921159.png)
![1-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921167.png)

![1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921171.png)

![1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921187.png)
![1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921194.png)
![2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921204.png)
![2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921210.png)
![2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921218.png)
![2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921224.png)
![2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921228.png)
![2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921230.png)
![2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921234.png)
